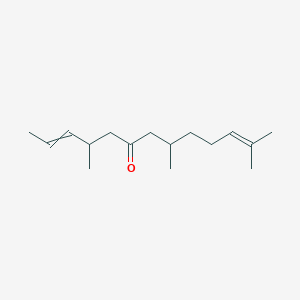
4,8,12-Trimethyltrideca-2,11-dien-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8,12-Trimethyltrideca-2,11-dien-6-one is a chemical compound with the molecular formula C16H28O. It is a type of homoterpene, which is a class of terpenes that are derived from the oxidative degradation of larger terpenes. This compound is known for its role in plant defense mechanisms, particularly in attracting natural enemies of herbivores .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Trimethyltrideca-2,11-dien-6-one typically involves the use of geranyllinalool as a precursor. The process includes the enzymatic oxidative degradation of geranyllinalool to produce the desired compound . The reaction conditions often require specific enzymes and controlled environments to ensure the proper conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale enzymatic processes similar to those used in laboratory synthesis. The use of bioreactors and other industrial equipment would be essential to maintain the necessary conditions for the enzymatic reactions.
Chemical Reactions Analysis
Types of Reactions
4,8,12-Trimethyltrideca-2,11-dien-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce more oxidized terpenes, while reduction can yield more saturated compounds.
Scientific Research Applications
4,8,12-Trimethyltrideca-2,11-dien-6-one has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of homoterpenes and their reactions.
Medicine: Research is ongoing to explore its potential medicinal properties, particularly in the context of its biological activity.
Mechanism of Action
The mechanism of action of 4,8,12-Trimethyltrideca-2,11-dien-6-one involves its role as a signaling molecule in plants. It is produced in response to herbivore attack and helps attract natural enemies of the herbivores, such as parasitoids and predators . The molecular targets and pathways involved include the octadecanoid-dependent signaling pathway, which regulates the transcription of enzymes responsible for its synthesis .
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethylnona-1,3,7-triene: Another homoterpene involved in plant defense.
Geranyllinalool: A precursor to 4,8,12-Trimethyltrideca-2,11-dien-6-one.
Hexadecylbenzene: A related compound found in similar biological contexts.
Uniqueness
This compound is unique due to its specific role in plant defense mechanisms and its production through the enzymatic degradation of geranyllinalool. Its ability to attract natural enemies of herbivores makes it a valuable compound for ecological and agricultural research .
Properties
CAS No. |
62858-52-0 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
4,8,12-trimethyltrideca-2,11-dien-6-one |
InChI |
InChI=1S/C16H28O/c1-6-8-14(4)11-16(17)12-15(5)10-7-9-13(2)3/h6,8-9,14-15H,7,10-12H2,1-5H3 |
InChI Key |
GQCILMAKLPWUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)CC(=O)CC(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















